- A N-heterocyclic carbene gold hydroxide complex: a golden synthonChemical Communications (Cambridge, 2010, 46(16), 2742-2744,
Cas no 951776-24-2 ([1,3-Bis(2,6-di-i-propylphenyl)imidazol-2-ylidene][bis(trifluoromethanesulfonyl)imide]gold(I))
![[1,3-Bis(2,6-di-i-propylphenyl)imidazol-2-ylidene][bis(trifluoromethanesulfonyl)imide]gold(I) structure](https://de.kuujia.com/scimg/cas/951776-24-2x500.png)
951776-24-2 structure
Produktname:[1,3-Bis(2,6-di-i-propylphenyl)imidazol-2-ylidene][bis(trifluoromethanesulfonyl)imide]gold(I)
CAS-Nr.:951776-24-2
MF:C29H37AuF6N3O4S2
MW:866.708759069443
MDL:MFCD22572651
CID:4661164
PubChem ID:329766355
[1,3-Bis(2,6-di-i-propylphenyl)imidazol-2-ylidene][bis(trifluoromethanesulfonyl)imide]gold(I) Chemische und physikalische Eigenschaften
Namen und Kennungen
-
- IPrAuNTf2
- [1,3-Bis(2,6-diisopropylphenyl)imidazol-2-ylidene][bis(trifluoromethanesulfonyl)imide]gold(I)
- [1,3-Bis[2,6-bis(1-methylethyl)phenyl]-1,3-dihydro-2H-imidazol-2-ylidene][1,1,1-trifluoro-N-[(trifluoromethyl)sulfonyl]methanesulfonamidato-κN]gold
- [1,3-Bis(2,6-di-i-propylphenyl)imidazol-2-ylidene][bis(trifluoromethanesulfonyl)imide]gold(I)
- 1,3-Bis[2,6-di(propan-2-yl)phenyl]-2H-imidazol-2-ide;bis(trifluoromethylsulfonyl)azanide;gold
- [1,3-Bis[2,6-bis(1-methylethyl)phenyl]-1,3-dihydro-2H-imidazol-2-ylidene][1,1,1-trifluoro-N-[(trifluoromethyl)sulfonyl]methanesulfonamidato-κN]gold (ACI)
- 951776-24-2
- D95117
- [1,3-Bis[2,6-bis(1-methylethyl)phenyl]-1,3-dihydro-2H-imidazol-2-ylidene][1,1,1-trifluoro-N-[(trifluoromethyl)sulfonyl]methanesulfonamidato-kappaN]gold
-
- MDL: MFCD22572651
- Inchi: 1S/C27H37N2.C2F6NO4S2.Au/c1-18(2)22-11-9-12-23(19(3)4)26(22)28-15-16-29(17-28)27-24(20(5)6)13-10-14-25(27)21(7)8;3-1(4,5)14(10,11)9-15(12,13)2(6,7)8;/h9-21H,1-8H3;;/q2*-1;
- InChI-Schlüssel: SRNIVRFMRMHJTC-UHFFFAOYSA-N
- Lächelt: [Au].S(C(F)(F)F)([N-]S(C(F)(F)F)(=O)=O)(=O)=O.N1(C=CN(C2C(=CC=CC=2C(C)C)C(C)C)[CH-]1)C1C(=CC=CC=1C(C)C)C(C)C
Berechnete Eigenschaften
- Genaue Masse: 866.179538 g/mol
- Monoisotopenmasse: 866.179538 g/mol
- Isotopenatomanzahl: 0
- Anzahl der Spender von Wasserstoffbindungen: 0
- Anzahl der Akzeptoren für Wasserstoffbindungen: 14
- Schwere Atomanzahl: 45
- Anzahl drehbarer Bindungen: 8
- Komplexität: 1050
- Anzahl kovalent gebundener Einheiten: 3
- Definierte Atom-Stereozentrenzahl: 0
- Undefined Atom Stereocenter Count: 0
- Definierter Bond-Stereozentrenzahl: 0
- Undefined Bond Stereocenter Count: 0
- Molekulargewicht: 866.7
- Topologische Polaroberfläche: 92.5
Experimentelle Eigenschaften
- Schmelzpunkt: 202-287 °C (decomposition)
[1,3-Bis(2,6-di-i-propylphenyl)imidazol-2-ylidene][bis(trifluoromethanesulfonyl)imide]gold(I) Sicherheitsinformationen
-
Symbol:
- Signalwort:Warning
- Gefahrenhinweis: H315-H319-H335
- Warnhinweis: P261-P305+P351+P338
- Transportnummer gefährlicher Stoffe:NONH for all modes of transport
- WGK Deutschland:3
- Code der Gefahrenkategorie: 36/37/38
- Sicherheitshinweise: 26
-
Identifizierung gefährlicher Stoffe:
[1,3-Bis(2,6-di-i-propylphenyl)imidazol-2-ylidene][bis(trifluoromethanesulfonyl)imide]gold(I) Preismehr >>
Unternehmen | No. | Produktname | Cas No. | Reinheit | Spezifikation | Preis | Aktualisierungszeit | Untersuchung |
---|---|---|---|---|---|---|---|---|
SHANG HAI XIAN DING Biotechnology Co., Ltd. | 79-0245-100mg |
[1,3-Bis(2,6-di-i-propylphenyl)imidazol-2-ylidene][bis(trifluoromethanesulfonyl)imide]gold(I) |
951776-24-2 | min.95% | 100mg |
684.0CNY | 2021-07-08 | |
SU ZHOU XIN JIA YUAN HUA XUE Technology Co., Ltd. | 601800-100mg |
[1,3-Bis(2,6-di-i-propylphenyl)imidazol-2-ylidene][bis(trifluoromethanesulfonyl)imide]gold(I) |
951776-24-2 | 98% | 100mg |
¥319.0 | 2024-07-19 | |
eNovation Chemicals LLC | Y1054481-250mg |
Iprauntf2 |
951776-24-2 | 98% | 250mg |
$165 | 2024-06-06 | |
SHANG HAI XIAN DING Biotechnology Co., Ltd. | K15291-500mg |
(1,3-bis(2,6-diisopropylphenyl)-1,3-dihydro-2H-imidazol-2-ylidene)((1,1,1-trifluoro-N-((trifluoromethyl)sulfonyl)methyl)sulfonamido)gold(I) |
951776-24-2 | 500mg |
2772CNY | 2021-05-08 | ||
SHANG HAI XIAN DING Biotechnology Co., Ltd. | 79-0245-500mg |
[1,3-Bis(2,6-di-i-propylphenyl)imidazol-2-ylidene][bis(trifluoromethanesulfonyl)imide]gold(I) |
951776-24-2 | min.95% | 500mg |
2736.0CNY | 2021-07-08 | |
abcr | AB425928-100 mg |
[1,3-Bis(2,6-di-i-propylphenyl)imidazol-2-ylidene][bis(trifluoromethanesulfonyl)imide]gold(I), min. 95%; . |
951776-24-2 | 100 mg |
€78.00 | 2023-07-18 | ||
abcr | AB425928-500 mg |
[1,3-Bis(2,6-di-i-propylphenyl)imidazol-2-ylidene][bis(trifluoromethanesulfonyl)imide]gold(I), min. 95%; . |
951776-24-2 | 500MG |
€281.00 | 2023-07-18 | ||
SHANG HAI XIAN DING Biotechnology Co., Ltd. | 79-0245-100mg |
(1,3-bis(2,6-diisopropylphenyl)-1,3-dihydro-2H-imidazol-2-ylidene)((1,1,1-trifluoro-N-((trifluoromethyl)sulfonyl)methyl)sulfonamido)gold(I) |
951776-24-2 | min.95% | 100mg |
684CNY | 2021-05-08 | |
Frontier Specialty Chemicals | K15291-100 mg |
(1,3-bis(2,6-diisopropylphenyl)-1,3-dihydro-2H-imidazol-2-ylidene)((1,1,1-trifluoro-N-((trifluoromethyl)sulfonyl)methyl)sulfonamido)gold(I) |
951776-24-2 | 100mg |
$ 48.00 | 2022-11-04 | ||
AN HUI DUN MAO XIN CAI LIAO Technology Co., Ltd. | H60268-1g |
951776-24-2 | 97% | 1g |
¥2320.0 | 2023-09-21 |
[1,3-Bis(2,6-di-i-propylphenyl)imidazol-2-ylidene][bis(trifluoromethanesulfonyl)imide]gold(I) Herstellungsverfahren
Herstellungsverfahren 1
Reaktionsbedingungen
1.1 Solvents: Benzene ; 6 h, rt
Referenz
Herstellungsverfahren 2
Reaktionsbedingungen
1.1 Reagents: Silver oxide (Ag2O) Solvents: Dichloromethane ; overnight, rt
1.2 Reagents: Gold, chloro[thiobis[methane]]- Solvents: Dichloromethane ; overnight, rt
1.3 Solvents: Dichloromethane ; 1 h, rt
1.2 Reagents: Gold, chloro[thiobis[methane]]- Solvents: Dichloromethane ; overnight, rt
1.3 Solvents: Dichloromethane ; 1 h, rt
Referenz
- Gold(I)-Catalyzed Formation of Naphthalene/Acenaphthene Heterocyclic AcetalsOrganic Letters, 2018, 20(4), 954-957,
Herstellungsverfahren 3
Reaktionsbedingungen
1.1 Solvents: Dichloromethane ; 5 min, rt
Referenz
- Gold- and Copper-Catalyzed Cycloisomerizations towards the Synthesis of Thujopsanone-Like CompoundsChemistry - A European Journal, 2011, 17(22), 6214-6220,
Herstellungsverfahren 4
Reaktionsbedingungen
1.1 Solvents: 1,4-Dioxane ; 10 min
Referenz
- Why can a gold salt react as a base?Organic & Biomolecular Chemistry, 2017, 15(37), 7841-7852,
Herstellungsverfahren 5
Reaktionsbedingungen
Referenz
- Insights into the Gold-Catalyzed Propargyl Ester Rearrangement/Tandem Cyclization Sequence: Radical versus Gold Catalysis- Myers-Saito- versus Schmittel-Type CyclizationChemistry - A European Journal, 2015, 21(41), 14401-14409,
Herstellungsverfahren 6
Reaktionsbedingungen
1.1 Solvents: Dichloromethane ; 5 min, 23 °C
Referenz
- Sequential O-H/C-H Bond Insertion of Phenols Initiated by the Gold(I)-Catalyzed Cyclization of 1-Bromo-1,5-enynesOrganic Letters, 2015, 17(8), 1982-1985,
Herstellungsverfahren 7
Reaktionsbedingungen
1.1 Reagents: Potassium tert-amylate Solvents: Toluene ; rt
1.2 Reagents: Oxygen Solvents: Benzene ; rt
1.2 Reagents: Oxygen Solvents: Benzene ; rt
Referenz
- Expedient Syntheses of Neutral and Cationic Au(I)-NHC ComplexesOrganometallics, 2017, 36(18), 3645-3653,
Herstellungsverfahren 8
Reaktionsbedingungen
1.1 Solvents: Dichloromethane ; 4 h, rt
Referenz
- Dioxazoles, a new mild nitrene transfer reagent in gold catalysis: highly efficient synthesis of functionalized oxazolesChemical Communications (Cambridge, 2016, 52(37), 6324-6327,
Herstellungsverfahren 9
Reaktionsbedingungen
1.1 Solvents: Dichloromethane ; 5 min, rt
Referenz
- Synthesis and Reactivity of Air-Stable N-Heterocyclic Carbene Gold(I) Bis(trifluoromethanesulfonyl)imidate ComplexesOrganometallics, 2007, 26(19), 4704-4707,
Herstellungsverfahren 10
Reaktionsbedingungen
Referenz
- N,N'-Bis(2,6-diisopropylphenyl)imidazol-2-ylidene gold(I) chloridee-EROS Encyclopedia of Reagents for Organic Synthesis, 2011, 1, 1-7,
Herstellungsverfahren 11
Reaktionsbedingungen
1.1 Solvents: Dichloromethane ; 40 min, rt
Referenz
- Structural Elucidation and Total Synthesis of Trichodermotin A, A Natural α-Glucosidase Inhibitor from Trichoderma asperellumChinese Journal of Chemistry, 2022, 40(18), 2219-2225,
Herstellungsverfahren 12
Reaktionsbedingungen
1.1 Solvents: 1,2-Dichloroethane ; 20 min, rt
Referenz
- A gold(I)-catalysed chemoselective three-component reaction between phenols, α-diazocarbonyl compounds and allenamidesChemical Communications (Cambridge, 2020, 56(11), 1649-1652,
Herstellungsverfahren 13
Reaktionsbedingungen
1.1 Solvents: 1,2-Dichloroethane ; 30 min, rt
Referenz
- Gold-catalyzed rearrangement of allylic oxonium ylides: Efficient synthesis of highly functionalized dihydrofuran-3-onesAngewandte Chemie, 2013, 52(15), 4198-4202,
Herstellungsverfahren 14
Reaktionsbedingungen
1.1 Solvents: Benzene ; 6 h, rt
Referenz
- New [Au(NHC)(OH)] Complexes for Silver-Free ProtocolsOrganometallics, 2014, 33(1), 421-424,
Herstellungsverfahren 15
Reaktionsbedingungen
1.1 Solvents: Dichloromethane ; 1 h, rt
Referenz
- Recyclable gold(I)-catalyzed oxidative cyclization of 1,4-diyn-3-ols leading to highly substituted 3-formylfuransJournal of Organometallic Chemistry, 2022, 982,,
Herstellungsverfahren 16
Reaktionsbedingungen
1.1 Solvents: Benzene-d6 ; 5 min, rt
Referenz
- Gold-Acetonyl Complexes: From Side-Products to Valuable SynthonsChemistry - A European Journal, 2015, 21(14), 5403-5412,
[1,3-Bis(2,6-di-i-propylphenyl)imidazol-2-ylidene][bis(trifluoromethanesulfonyl)imide]gold(I) Raw materials
- 1,1,1-Trifluoro-N-((trifluoromethyl)sulfonyl)methanesulfonamide
- Silver Bis(trifluoromethanesulfonyl)imide
- Gold, [1,3-bis[2,6-bis(1-methylethyl)phenyl]-1,3-dihydro-2H-imidazol-2-ylidene]hydroxy-
- [1,3-Bis[2,6-bis(1-methylethyl)-4-[3-(triethoxysilyl)propyl]phenyl]-1,3-dihydro-2H-imidazol-2-ylidene]chlorogold
- (1,3-bis(2,6-diisopropylphenyl)-1H-imidazol-2(3H)-ylidene)gold(III) chlorid
- Gold, [1,3-bis[2,6-bis(1-methylethyl)phenyl]-1,3-dihydro-2H-imidazol-2-ylidene](2-oxopropyl)-
[1,3-Bis(2,6-di-i-propylphenyl)imidazol-2-ylidene][bis(trifluoromethanesulfonyl)imide]gold(I) Preparation Products
[1,3-Bis(2,6-di-i-propylphenyl)imidazol-2-ylidene][bis(trifluoromethanesulfonyl)imide]gold(I) Verwandte Literatur
-
1. Oxidative functionalization of yndiamides catalyzed by gold(i) or Br?nsted acid systems: computational study of mechanism, selectivity patterns, and effects of substituentsGuowei Yan,Ji Ma,Simeng Qi,Alexander M. Kirillov,Lizi Yang,Ran Fang Catal. Sci. Technol. 2024 14 689
-
Ramsha Iftikhar,Aqsa Mazhar,Muhammad Saqlain Iqbal,Faiza Zahid Khan,Syed Hassan Askary,Hifza Sibtain RSC Adv. 2023 13 10715
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Lorena Escot,Sergio González-Granda,Vicente Gotor-Fernández,Iván Lavandera Org. Biomol. Chem. 2022 20 9650
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Jing-Rui Zhao,Xiaolong Yuan,Zhaoyan Wang,Shiwu Chen,Zhan-Xin Zhang,Weihua Xue Org. Chem. Front. 2015 2 34
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Qin Zeng,Li Zhang,Jieru Yang,Bing Xu,Yuanjing Xiao,Junliang Zhang Chem. Commun. 2014 50 4203
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Empfohlene Lieferanten
Amadis Chemical Company Limited
(CAS:951776-24-2)[1,3-Bis(2,6-di-i-propylphenyl)imidazol-2-ylidene][bis(trifluoromethanesulfonyl)imide]gold(I)

Reinheit:99%/99%
Menge:1g/5g
Preis ($):295.0/1033.0